N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a triazolopyridine moiety, and a butanamide chain, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16N6O2S |
|---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C14H16N6O2S/c1-22-9-13-18-19-14(23-13)15-12(21)7-4-6-11-17-16-10-5-2-3-8-20(10)11/h2-3,5,8H,4,6-7,9H2,1H3,(H,15,19,21) |
InChI Key |
IANWZNAEMVJBCM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring through the cyclization of appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the triazolopyridine moiety and the butanamide chain through various coupling reactions. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and amides, with catalysts such as palladium or copper to facilitate the coupling processes.
Industrial Production Methods
For large-scale production, the synthesis of this compound may be optimized using continuous flow reactors to ensure consistent reaction conditions and high yields. Industrial methods often focus on minimizing the use of hazardous reagents and solvents, employing greener alternatives where possible. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components, particularly the triazole and thiadiazole moieties, are known to exhibit significant biological activity. Research indicates that derivatives of triazole compounds have shown promising results against various cancer cell lines. For instance, compounds similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide have been tested for their cytotoxic effects on human cancer cells, demonstrating inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are recognized for their effectiveness against a range of bacterial and fungal pathogens. Studies have reported that modifications in the thiadiazole structure can enhance antimicrobial activity. For example, this compound has shown activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The presence of the triazole ring is associated with anti-inflammatory activity in several studies. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide or herbicide. Thiadiazole and triazole derivatives have been reported to possess herbicidal properties that can control weed growth effectively while being less harmful to crops . This compound may serve as a lead structure for developing new agrochemicals.
Material Science
Polymer Chemistry
In material science, compounds like this compound can be incorporated into polymer matrices to enhance material properties. The incorporation of heterocyclic compounds into polymers can improve thermal stability and mechanical strength . Research into polymer composites containing such compounds is ongoing.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| Antimicrobial agents | Effective against various pathogens | |
| Anti-inflammatory treatments | Reduces inflammation in animal models | |
| Agricultural Science | Pesticides and herbicides | Controls weed growth with lower toxicity |
| Material Science | Polymer enhancements | Improves thermal stability and strength |
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(pyridin-3-yl)butanamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(triazol-3-yl)butanamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(pyridin-4-yl)butanamide
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to the presence of both the thiadiazole and triazolopyridine moieties, which confer unique chemical and biological properties
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound that integrates a thiadiazole moiety with a triazole-pyridine structure. This combination is significant due to the diverse biological activities associated with both the thiadiazole and triazole classes of compounds. This article discusses the biological activities of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₅O₂S
- Molar Mass : 293.36 g/mol
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit substantial antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to combat various pathogens.
- Mechanism : The thiadiazole moiety interacts with bacterial cell walls and inhibits essential metabolic pathways.
- Case Study : A study reported that a related thiadiazole derivative showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL .
2. Anticancer Activity
Thiadiazole derivatives have been recognized for their anticancer potential, particularly through mechanisms involving the inhibition of DNA synthesis.
- Research Findings : Compounds containing the thiadiazole ring have demonstrated cytotoxic effects on various cancer cell lines. For instance, one study highlighted that a related derivative exhibited IC₅₀ values of 4.37 ± 0.7 μM against HepG-2 liver cancer cells .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HepG-2 | 4.37 ± 0.7 |
| Compound B | A-549 | 8.03 ± 0.5 |
3. Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases.
- Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
- Case Study : A derivative was shown to significantly reduce neuronal cell death in models of oxidative stress .
4. Anti-inflammatory Activity
Thiadiazole compounds have also been reported to possess anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
